![molecular formula C18H18BrNO3 B13366735 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromine atom, a methoxy group, and a benzyl ether moiety attached to a phenyl ring, which is further connected to an acrylamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 3-methoxy-4-[(3-methylbenzyl)oxy]phenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Acrylamide Formation: The brominated intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and benzyl ether groups can be oxidized or reduced under appropriate conditions.
Polymerization: The acrylamide group can participate in polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
科学研究应用
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用机制
The mechanism of action of 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenylacrylamide
- 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenylacrylamide
- 3-Bromo-5-methoxy-4-[(3-ethylbenzyl)oxy]phenylacrylamide
Uniqueness
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is unique due to the specific positioning of the bromine atom, methoxy group, and benzyl ether moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C18H18BrNO3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC 名称 |
(E)-3-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H18BrNO3/c1-12-4-3-5-14(8-12)11-23-18-15(19)9-13(6-7-17(20)21)10-16(18)22-2/h3-10H,11H2,1-2H3,(H2,20,21)/b7-6+ |
InChI 键 |
ZSCMJPIUMRKANX-VOTSOKGWSA-N |
手性 SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=C/C(=O)N)OC |
规范 SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=CC(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366653.png)
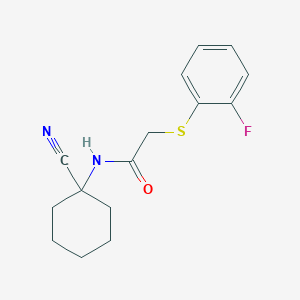
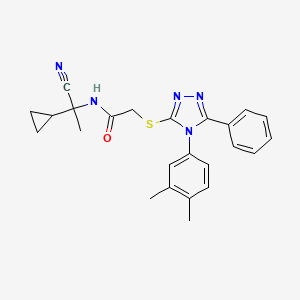
![N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide](/img/structure/B13366664.png)
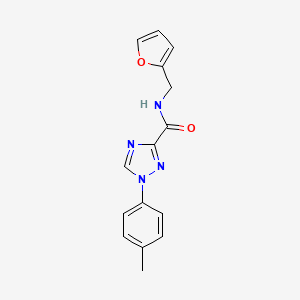
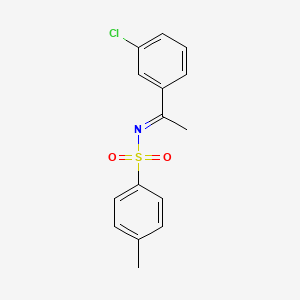
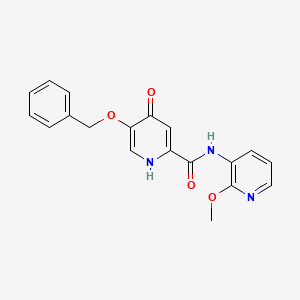
![methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13366686.png)
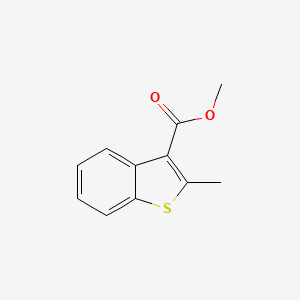

![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)
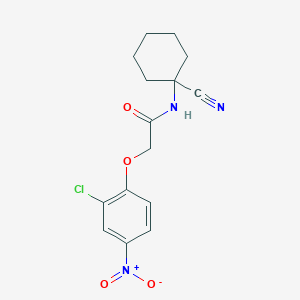
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
